molecular formula C7H9O4P B1303477 4-Methoxyphenylphosphonic acid CAS No. 21778-19-8

4-Methoxyphenylphosphonic acid

Cat. No.: B1303477
CAS No.: 21778-19-8
M. Wt: 188.12 g/mol
InChI Key: SCMAYTUWDLAAAO-UHFFFAOYSA-N
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Description

4-Methoxyphenylphosphonic acid is an organic compound with the molecular formula C7H9O4P. It is a phosphonic acid derivative characterized by a methoxy group attached to a phenyl ring, which is further bonded to a phosphonic acid group. This compound is known for its applications in various fields, including materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

    Reaction with Phosphorus Trichloride: 4-Methoxyphenol is reacted with phosphorus trichloride in the presence of a base such as pyridine. This step forms the intermediate 4-methoxyphenylphosphonic dichloride.

    Hydrolysis: The intermediate is then hydrolyzed with water to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylphosphonic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other substituents.

    Addition: Addition reactions involving the phosphonic acid group.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Addition: Reactions may involve reagents like hydrogen halides or other electrophiles.

Major Products

    Esterification: Produces esters of this compound.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Addition: Forms addition products with the phosphonic acid group.

Scientific Research Applications

4-Methoxyphenylphosphonic acid has a wide range of applications in scientific research:

    Materials Science: Used in the formation of self-assembled monolayers (SAMs) on metal surfaces, which are important for corrosion resistance and surface modification.

    Chemistry: Serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonic acid derivatives.

Mechanism of Action

The mechanism of action of 4-methoxyphenylphosphonic acid involves its ability to interact with various molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions, making it useful in coordination chemistry and materials science. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.

    4-Ethoxyphenylphosphonic acid: Similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.

    4-Methylphenylphosphonic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

4-Methoxyphenylphosphonic acid is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

(4-methoxyphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMAYTUWDLAAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381448
Record name 4-methoxyphenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-19-8
Record name 4-methoxyphenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylphosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 4-methoxyphenylphosphonic acid and what is its significance?

A1: this compound is a byproduct generated during reactions involving Lawesson's reagent (LR) [, , ]. This compound is recognized as the final product of a sulfur/oxygen exchange at the phosphorus atom of LR []. While not the primary reagent in these reactions, understanding its formation and properties can be crucial for optimizing reactions involving LR and interpreting their outcomes.

Q2: How does the structure of this compound influence its properties?

A2: The crystal structure of this compound reveals the formation of helical chains through strong P-O-H...O=P hydrogen bonds []. These chains are further connected by weaker intermolecular contacts between the P=O group and a phenyl hydrogen, creating a three-dimensional lattice []. This particular arrangement is distinct from the parent compound, benzenephosphonic acid, but analogous to its arsenic counterpart []. These structural insights are valuable for understanding the compound's physical properties and potential interactions.

Q3: Are there any analytical challenges associated with this compound in drug delivery systems?

A3: Yes, the presence of this compound has been detected via NMR spectroscopy in a study investigating sustained-release delivery systems for the hydrogen sulfide donor, GYY 4137 [, ]. This detection confirms the degradation of GYY 4137 within the formulated system. This highlights the importance of analytical method validation and quality control in ensuring the stability and efficacy of drug formulations containing GYY 4137 or related compounds.

Q4: Are there any known applications of this compound beyond its identification as a byproduct?

A4: While the provided research focuses on the formation and characterization of this compound as a byproduct of reactions involving Lawesson's reagent, its potential applications remain an open question [, ]. Further research is needed to explore its potential use in various fields, such as catalysis, material science, or as a synthetic building block for other valuable compounds.

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